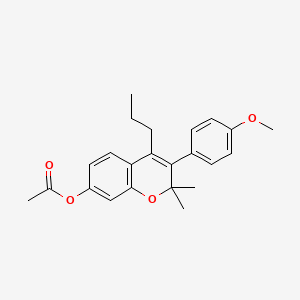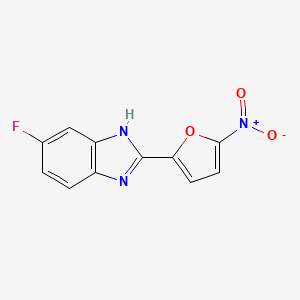
3-(4-methoxyphenyl)-2,2-dimethyl-4-propyl-2h-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2,2-dimethyl-4-propyl-2h-chromen-7-yl acetate is a member of the class of chromenes This compound is characterized by its unique structure, which includes a benzopyran ring substituted with a methoxyphenyl group, a propyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2,2-dimethyl-4-propyl-2h-chromen-7-yl acetate typically involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The next step involves the introduction of the methoxyphenyl and propyl groups through substitution reactions. This can be done using reagents such as alkyl halides or aryl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group on the benzopyran ring. This can be achieved by reacting the compound with acetic anhydride or acetyl chloride in the presence of a base or an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the benzopyran ring or the methoxyphenyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the methoxyphenyl group or electrophilic substitution at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include alkyl halides, aryl halides, and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinones, reduction may lead to alcohols or alkanes, and substitution may lead to various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-2,2-dimethyl-4-propyl-2h-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-2,2-dimethyl-4-propyl-2h-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol acetate: This compound is similar in structure but has an ethyl group instead of a propyl group.
2,2-Dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol acetate: This compound has an additional methoxyphenyl group at the 4-position.
Uniqueness
3-(4-methoxyphenyl)-2,2-dimethyl-4-propyl-2h-chromen-7-yl acetate is unique due to its specific substitution pattern and the presence of the propyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
5218-94-0 |
|---|---|
Fórmula molecular |
C23H26O4 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
[3-(4-methoxyphenyl)-2,2-dimethyl-4-propylchromen-7-yl] acetate |
InChI |
InChI=1S/C23H26O4/c1-6-7-20-19-13-12-18(26-15(2)24)14-21(19)27-23(3,4)22(20)16-8-10-17(25-5)11-9-16/h8-14H,6-7H2,1-5H3 |
Clave InChI |
NSETTWBXUXKUOF-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
SMILES canónico |
CCCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
Key on ui other cas no. |
5218-94-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide](/img/structure/B1221817.png)






![2-[[2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1221831.png)



